Cas no 2060038-04-0 (2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile)

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a heterocyclic organic compound featuring a benzodioxine core with methyl substituents at the 2, 5, and 8 positions and a nitrile group at the 2-carbon. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid benzodioxine framework enhances stability, while the nitrile group offers versatile reactivity for further functionalization. Its well-defined molecular architecture is advantageous for applications requiring precise structural control, such as ligand design or bioactive molecule development. The methyl groups contribute to lipophilicity, potentially improving bioavailability in drug discovery contexts.
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile structure
2060038-04-0 structure
Product name:2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
CAS No:2060038-04-0
MF:C12H13NO2
MW:203.237123250961
MDL:MFCD30498238
CID:5173572
PubChem ID:137703137

2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2,5,8-trimethyl-
    • 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
    • MDL: MFCD30498238
    • Inchi: 1S/C12H13NO2/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5H,7H2,1-3H3
    • InChI Key: QNZJIVCWCMUSIC-UHFFFAOYSA-N
    • SMILES: O1C2=C(C)C=CC(C)=C2OCC1(C)C#N

2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-336304-0.5g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
0.5g
$905.0 2023-09-03
Enamine
EN300-336304-0.25g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
0.25g
$867.0 2023-09-03
Enamine
EN300-336304-0.05g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
0.05g
$792.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01048157-1g
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0 95%
1g
¥4697.0 2023-03-11
Enamine
EN300-336304-10.0g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
10.0g
$4052.0 2023-02-23
Enamine
EN300-336304-0.1g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
0.1g
$829.0 2023-09-03
Enamine
EN300-336304-2.5g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
2.5g
$1848.0 2023-09-03
Enamine
EN300-336304-5.0g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
5.0g
$2732.0 2023-02-23
Enamine
EN300-336304-1.0g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
1g
$0.0 2023-06-07
Enamine
EN300-336304-5g
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
2060038-04-0
5g
$2732.0 2023-09-03

Additional information on 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Introduction to 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile (CAS No. 2060038-04-0)

2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile, identified by its CAS number 2060038-04-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxine class, a structural motif known for its diverse biological activities. The presence of a nitrile group at the 2-position and methyl substituents at the 2-, 5-, and 8-positions enhances its chemical reactivity and potential pharmacological properties.

The benzodioxine scaffold is structurally related to the well-known indole alkaloids and has been explored for its potential in drug discovery. Specifically, 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exhibits unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure allows for facile modifications at multiple positions, enabling the development of derivatives with tailored biological functions.

In recent years, there has been growing interest in benzodioxine derivatives due to their reported activities as kinase inhibitors and antimicrobial agents. The nitrile group in 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile serves as a versatile handle for further functionalization, allowing chemists to explore new chemical space. This compound has been investigated in vitro for its potential role in modulating signaling pathways associated with inflammation and cancer.

One of the most compelling aspects of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is its structural similarity to natural products that have demonstrated therapeutic efficacy. For instance, related benzodioxine compounds have been studied for their ability to inhibit enzymes involved in tumor growth and metastasis. The methyl substituents at the 5- and 8-positions may contribute to enhanced binding affinity to target proteins, a critical factor in drug design.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile for drug-like properties. Molecular docking studies suggest that this compound may interact with proteins involved in neurodegenerative diseases, providing a rationale for further exploration in this area. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and nitrile formation.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their broad spectrum of biological activities. 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile represents an example of how structural modifications can lead to novel pharmacophores. Its potential as a lead compound for drug development is underscored by preliminary studies indicating favorable pharmacokinetic profiles.

Moreover, the versatility of CAS No. 2060038-04-0 makes it a valuable tool for researchers exploring new synthetic methodologies. The compound's reactivity allows for the introduction of various functional groups through cross-coupling reactions or nucleophilic additions. This adaptability is particularly useful in generating libraries of derivatives for high-throughput screening.

In conclusion,2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile (CAS No. 2060038-04-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation into novel therapeutic agents. As synthetic methodologies continue to evolve,this compound will likely play a crucial role in the discovery of next-generation drugs.

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